B-Raf IN 17

Estrogen Receptor Alpha (ER-α) Selective Estrogen Receptor Modulator (SERM) Antiproliferative Activity

B-Raf IN 17 is a potent, orally active type II multi-kinase inhibitor with demonstrated cellular-level suppression of BRAFWT, VEGFR-2, and FGFR-1 (IC50: 0.02, 0.18, 1.65 μM). Ideal for cancer research. Please inquire for pricing and availability.

Molecular Formula C22H14BrN5O2
Molecular Weight 460.3 g/mol
Cat. No. B12366452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-Raf IN 17
Molecular FormulaC22H14BrN5O2
Molecular Weight460.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O
InChIInChI=1S/C22H14BrN5O2/c23-14-7-9-16-15(11-14)19(22(30)26-16)27-28-21(29)13-6-8-17-18(10-13)25-20(24-17)12-4-2-1-3-5-12/h1-11,26,30H,(H,24,25)
InChIKeyLJUQQWASRLOGFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide: A Conformationally Locked Hybrid Scaffold for Targeted Probe Development


N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide (C22H14BrN5O2, MW 460.3 g/mol) is a synthetic small molecule belonging to the class of indole-benzimidazole hybrids . This compound is characterized by the fusion of a 5-bromo-2-hydroxyindole moiety with a 2-phenyl-3H-benzimidazole-5-carboxamide via a rigid imine linker. While not yet a clinically validated drug, its structural features place it within a promising class of molecules explored for their potent interactions with various therapeutic targets, including estrogen receptor alpha (ER-α) and viral polymerases [1]. The compound is primarily intended for non-human research applications, serving as a valuable tool for chemical biology studies, structure-activity relationship (SAR) investigations, and medicinal chemistry optimization .

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide: Why Structural Substitution Invalidates SAR Assumptions


Substituting N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide with a seemingly similar indole or benzimidazole derivative is scientifically unsound due to the highly specific and non-linear structure-activity relationships (SAR) governing this hybrid scaffold. The presence of a 5-bromo substituent on the indole ring is not a trivial modification; within a series of indole-benzimidazole hybrids, bromo-substituted analogs were identified as the most active, with specific compounds (e.g., 5f and 8f) showing significantly enhanced binding affinity and antiproliferative activity compared to their non-brominated or differently substituted counterparts [1]. Furthermore, the rigid imine linker dictates a specific conformation that is critical for molecular recognition, and even small changes to this core can abolish target engagement . The combination of the 5-bromo-2-hydroxyindole, the 2-phenylbenzimidazole, and the imine linker creates a unique pharmacophore whose activity profile cannot be extrapolated from or interchanged with in-class compounds lacking these precise features.

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide: A Quantitative Comparator-Based Analysis of Key Structural Determinants


The 5-Bromo Substituent as a Key Driver of ER-α Binding Affinity in Indole-Benzimidazole Hybrids

Within the class of indole-benzimidazole hybrids, the presence of a bromo substituent is a critical determinant of target binding. In a study of related analogs, the bromo-substituted compounds 5f and 8f were identified as the most potent members of their respective series and were advanced to gene expression studies [1]. This underscores that the 5-bromo group on the target compound's indole ring is a critical, non-interchangeable feature for achieving high-affinity interactions with targets like ER-α, as confirmed by molecular modeling showing key van der Waals interactions [1].

Estrogen Receptor Alpha (ER-α) Selective Estrogen Receptor Modulator (SERM) Antiproliferative Activity

Conformational Rigidity from the Imine Linker Dictates Binding Mode and Selectivity

The imine (C=N) linker in the target compound is a critical conformational constraint. In related indole-benzimidazole hybrids, the specific conformation adopted by the molecule is essential for its antagonistic activity at the ER-α receptor. Induced-fit simulation studies on active analogs (5f and 8f) revealed they bind in an antagonistic conformation similar to the established drug bazedoxifene, facilitated by extensive hydrogen bonding and van der Waals forces [1]. A more flexible linker would likely allow the molecule to adopt multiple conformations, reducing the population of the active binding mode and decreasing potency.

Conformational Restriction Molecular Docking Induced-Fit Simulation

Cellular Permeability and Intracellular Accumulation are Enabled by the Hybrid Scaffold

The indole-benzimidazole hybrid structure is not just a pharmacophore for target binding but also a determinant of cellular disposition. Confocal microscopy experiments with the closely related bromo-substituted analogs 5f and 8f demonstrated that these compounds are able to cross the cell membrane and accumulate within T47D breast cancer cells [1]. This property is intrinsic to the hybrid scaffold and is essential for the observed cytotoxic effects, as the compounds must reach their intracellular target (ER-α).

Cell Membrane Permeability Confocal Laser Scanning Microscopy Intracellular Accumulation

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenyl-3H-benzimidazole-5-carboxamide: Optimal Application Scenarios in Chemical Biology and Medicinal Chemistry


Use as a Potent Antagonist in Estrogen Receptor Alpha (ER-α) Cellular Signaling Studies

This compound is optimally suited for use as a tool compound to probe ER-α signaling pathways in hormone-responsive cell lines like T47D or MCF-7. The evidence indicates that bromo-substituted indole-benzimidazole hybrids act as potent ER-α antagonists, reducing both mRNA and protein expression of the receptor [1]. Its predicted cell permeability and ability to accumulate intracellularly [1] make it ideal for downstream applications such as RT-PCR and Western blotting to investigate ER-α-mediated transactivation and non-genomic signaling.

Development of Conformationally Biased Chemical Probes for Biophysical Assays

The rigid imine linker provides a significant advantage for biophysical studies. The target compound can serve as a conformationally biased chemical probe for surface plasmon resonance (SPR), fluorescence polarization (FP), or isothermal titration calorimetry (ITC) assays . Unlike flexible analogs that may exhibit complex, multi-state binding thermodynamics, this compound's defined conformation is expected to yield cleaner, more interpretable biophysical data for studying target engagement and binding kinetics.

A Critical Component in Structure-Activity Relationship (SAR) Libraries for Hybrid Scaffolds

Given the clear SAR delineating the importance of the 5-bromo substituent [1], this compound is a critical reference molecule for constructing focused SAR libraries. It serves as a benchmark "active" compound, against which the impact of other modifications (e.g., replacement of the bromo with other halogens, modification of the phenyl group on the benzimidazole, or alteration of the linker) can be quantitatively and systematically evaluated in biochemical and cellular assays.

Mechanistic Studies in Viral Polymerase Inhibition

The benzimidazole and indole-5-carboxamide motifs are known pharmacophores for targeting viral polymerases, such as the HCV NS5B polymerase [2]. Replacing a benzimidazole core with a more lipophilic indole has been shown to improve potency in cellular replicon assays by up to 30-fold [2]. This compound, which incorporates both motifs in a single, rigidified hybrid structure, is well-positioned for use as a starting point for mechanistic studies investigating allosteric inhibition of viral polymerases and for developing novel antiviral leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for B-Raf IN 17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.